molecular formula C19H23N3O3S B2897748 Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 670269-79-1

Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate

Cat. No. B2897748
CAS RN: 670269-79-1
M. Wt: 373.47
InChI Key: SBJJKDNEEMGASW-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted with a phenyl group at the 4-position and a carboxylate ester at the 3-position. The carboxylate ester is further substituted with an amide group, which is connected to a 4-methylpiperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would include the thiophene ring, the phenyl ring, the carboxylate ester, the amide group, and the 4-methylpiperazine ring. The presence of these functional groups would influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthetic Applications and Methodologies

  • The compound is utilized in the synthesis of diverse heterocyclic compounds, showcasing its versatility in organic synthesis. For example, its role in the synthesis of thiophene derivatives indicates its importance in creating molecules with potential biological activities (Karcı & Karcı, 2012). Similarly, its application in the synthesis of tetrazole and azido compounds through safe and reliable methodologies highlights its contribution to developing pharmacologically active molecules (Gutmann et al., 2012).

Pharmacological Investigations

  • Research on the compound's derivatives has led to discoveries in the field of pharmacology, particularly in the design of potential therapeutic agents. Its derivatives have been explored for their antimicrobial, anticancer, and receptor antagonist activities, underscoring the chemical's role in developing new drugs. For instance, studies on thiophene-based bis-heterocyclic monoazo dyes derived from the compound have evaluated their solvatochromic behavior and tautomeric structures, offering insights into their potential pharmacological applications (Karcı & Karcı, 2012).

Materials Science and Polymer Chemistry

  • The compound's relevance extends to materials science, where its derivatives are investigated for their binding properties and potential use in novel materials. For instance, cationic polythiophenes derived from thiophene-based molecules similar to the compound have been studied for their DNA-binding capabilities, highlighting their potential applications in gene delivery and theranostic materials (Carreon et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

methyl 2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-21-8-10-22(11-9-21)12-16(23)20-18-17(19(24)25-2)15(13-26-18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJJKDNEEMGASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate

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